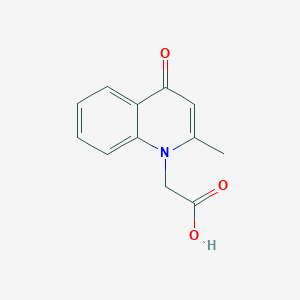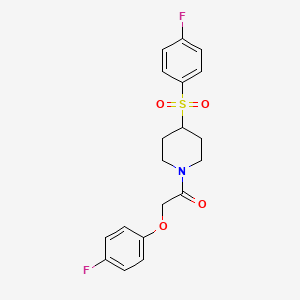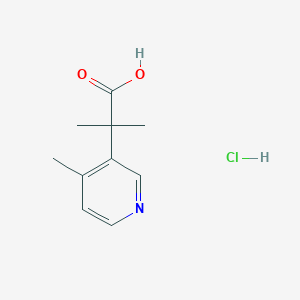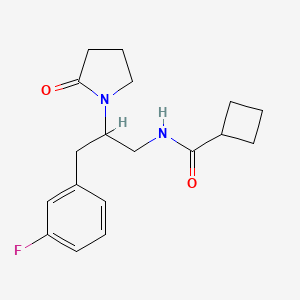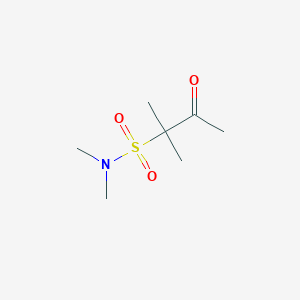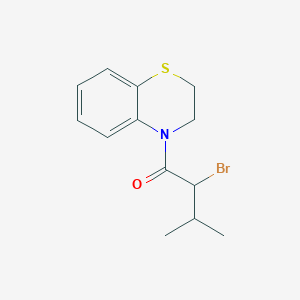
2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one is a complex organic compound that features a bromine atom, a benzothiazine ring, and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the precursor molecule.
Cyclization: Formation of the benzothiazine ring through intramolecular reactions.
Functional Group Modification: Introduction of the methylbutanone moiety through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one can undergo several types of chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzothiazine ring play crucial roles in these interactions, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one: can be compared with other brominated benzothiazine derivatives and methylbutanone compounds.
Uniqueness
- The unique combination of the bromine atom, benzothiazine ring, and methylbutanone moiety sets this compound apart from others. This structural uniqueness contributes to its distinct chemical reactivity and potential applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS/c1-9(2)12(14)13(16)15-7-8-17-11-6-4-3-5-10(11)15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQHBLNOOMJQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCSC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2354300.png)
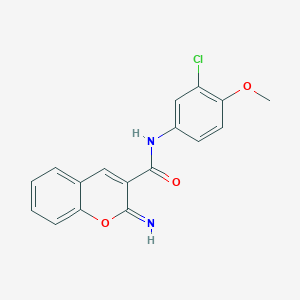
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)
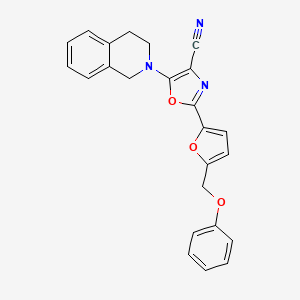
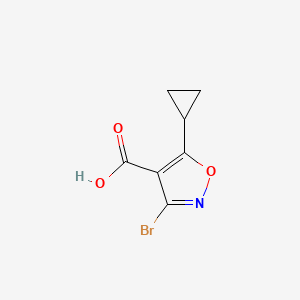
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)
